Fmoc-N-Me-Tyr(tBu)-OH
CAS No.: 133373-24-7
Cat. No.: VC21540239
Molecular Formula: C29H31NO5
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 133373-24-7 |
---|---|
Molecular Formula | C29H31NO5 |
Molecular Weight | 473.6 g/mol |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Standard InChI | InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1 |
Standard InChI Key | WTLSDEYZKFJXFT-SANMLTNESA-N |
Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structural Characteristics
Fmoc-N-Me-Tyr(tBu)-OH, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, is a protected amino acid derivative with three key structural elements: the Fmoc (fluorenylmethyloxycarbonyl) group protecting the amino functionality, N-methylation of the amino group, and tert-butyl (tBu) protection of the tyrosine hydroxyl group .
Basic Properties
The compound has the molecular formula C₂₉H₃₁NO₅ with a molecular weight of 473.56 g/mol . It exists as a white powder or crystalline solid with specific optical activity . The chemical structure features a chiral center that provides its biological relevance in peptide synthesis.
Key Physicochemical Properties
The compound's physicochemical properties make it suitable for peptide synthesis applications:
Property | Value |
---|---|
CAS Number | 133373-24-7 |
Molecular Weight | 473.56 g/mol |
Melting Point | 186-191°C |
Optical Activity | [α]₂₂/D -49.0°, c = 0.5% in DMF |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 638.9±55.0 °C at 760 mmHg |
Form | Powder or crystals |
These properties derive from multiple research sources and manufacturer specifications .
Structural Analysis and Identification
Chemical Structure Representation
The structural complexity of Fmoc-N-Me-Tyr(tBu)-OH can be represented through various chemical notation systems. The SMILES notation for this compound is:
CN(C@@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24
Its InChI representation provides a more comprehensive structural description:
InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
Crystallographic Data
X-ray crystallography studies have yielded detailed structural information about Fmoc-N-Me-Tyr(tBu)-OH in its crystalline form:
Parameter | Value |
---|---|
Space Group | P 21 21 21 |
Space Group Number | 19 |
Unit Cell Dimensions | a = 6.4917 Å, b = 17.5357 Å, c = 22.2418 Å |
Angles | α = 90°, β = 90°, γ = 90° |
Z Value | 4 |
Residual Factor | 0.0338 |
This crystallographic data provides valuable insights into the three-dimensional arrangement and packing of the molecule in solid state .
Spectroscopic Identification
Mass spectrometry data reveals predicted collision cross section (CCS) values for various adducts of Fmoc-N-Me-Tyr(tBu)-OH:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 474.22748 | 214.4 |
[M+Na]+ | 496.20942 | 224.7 |
[M+NH4]+ | 491.25402 | 220.1 |
[M+K]+ | 512.18336 | 221.0 |
[M-H]- | 472.21292 | 217.5 |
Synthesis Methods and Production
General Synthetic Approaches
The synthesis of Fmoc-N-Me-Tyr(tBu)-OH typically employs (9H-Fluoren-9-yl)methyl carbonochloridate as a key starting material . Multiple synthetic pathways have been documented in the scientific literature, with varying yields and reaction conditions.
Documented Synthetic Protocol
A specific multi-stage synthesis approach has been reported with the following steps:
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Stage 1: Reaction of N-methyl-N-nosyl-O-tert-butyl-L-tyrosine phenacyl ester with sodium thiophenolate in N,N-dimethylformamide at 20°C for 3 hours under inert atmosphere.
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Stage 2: Treatment with sodium carbonate in water at pH 9.
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Stage 3: Reaction with (fluorenylmethoxy)carbonyl chloride in 1,4-dioxane at 0°C.
This synthetic protocol reportedly yields Fmoc-N-Me-Tyr(tBu)-OH with approximately 78% efficiency .
Key Research Contributors
Significant synthetic methodologies have been developed by researchers including Leggio, Antonella; Belsito, Emilia Lucia; De Marco, Rosaria; Liguori, Angelo; Perri, Francesca; and Viscomi, Maria Caterina, as documented in the Journal of Organic Chemistry .
Functional Role in Peptide Synthesis
Protection Strategy Significance
In peptide synthesis, Fmoc-N-Me-Tyr(tBu)-OH serves multiple critical functions. The Fmoc group protects the amino functionality, ensuring selective reactions during peptide chain assembly . This protection group can be selectively removed under mild basic conditions, typically using piperidine, without affecting other protective groups in the peptide chain.
The tert-butyl (tBu) group simultaneously protects the hydroxyl group of tyrosine, preventing unwanted side reactions during coupling steps . This orthogonal protection strategy enables precise control over reaction selectivity.
N-Methylation Advantages
The N-methylation of tyrosine provides several significant advantages in peptide chemistry:
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Enhanced stability against enzymatic degradation
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Altered conformational preferences of the resulting peptides
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Improved pharmacokinetic properties
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Modified hydrogen bonding capability
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Potential for increased membrane permeability
These properties make N-methylated peptides particularly attractive as potential therapeutic agents, especially when targeting challenging protein-protein interactions .
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-Tyr(tBu)-OH is primarily utilized in solid-phase peptide synthesis workflows, where sequential addition of protected amino acids allows for the construction of complex peptide sequences . The compound's compatibility with standard SPPS methodologies makes it a valuable tool in peptide research laboratories.
Research Applications and Therapeutic Relevance
Therapeutic Peptide Development
The incorporation of N-methylated tyrosine residues into peptides has become an important strategy in drug discovery. Research indicates that Fmoc-N-Me-Tyr(tBu)-OH has been utilized in the development of insulin hot-spot analogs with N-methylated amino acids . These modifications can produce peptides with specific inhibitory properties against protein-protein interactions, potentially leading to new therapeutic approaches for various disease states.
Bioconjugation Applications
Fmoc-N-Me-Tyr(tBu)-OH plays a role in bioconjugation processes, where it helps attach peptides to other biomolecules . This application is particularly valuable in:
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Development of enhanced drug delivery systems
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Creation of peptide-based imaging agents
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Production of antibody-drug conjugates
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Design of bioactive surface coatings
The compound's selective reactivity makes it ideal for these precision chemistry applications.
Custom Peptide Libraries
Researchers utilize Fmoc-N-Me-Tyr(tBu)-OH to create diverse peptide libraries for screening and identifying new bioactive compounds . These libraries serve as valuable tools for identifying novel therapeutic leads and understanding peptide-protein interactions at a molecular level.
Comparative Analysis with Related Compounds
Structural Analogs
Fmoc-N-Me-Tyr(tBu)-OH can be compared with several structural analogs to understand the impact of specific modifications:
Compound | N-Methylation | Hydroxyl Protection | Key Differences |
---|---|---|---|
Fmoc-Tyr(tBu)-OH | No | Yes (tBu) | Standard backbone flexibility |
Fmoc-N-Me-Tyr-OH | Yes | No | Restricted backbone, unprotected hydroxyl |
Fmoc-N-Me-Tyr(Me)-OH | Yes | Yes (Me) | Smaller protecting group on hydroxyl |
Fmoc-Tyr(tBu)-Ser(ψMe,Mepro)-OH | No | Yes (tBu) | Contains pseudoproline dipeptide structure |
This comparison highlights the unique combination of features present in Fmoc-N-Me-Tyr(tBu)-OH that make it valuable for specific peptide synthesis applications .
Protection Group Comparison
The tert-butyl (tBu) protection of the tyrosine hydroxyl offers specific advantages compared to other protection strategies:
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High stability under Fmoc deprotection conditions
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Selective removal under acidic conditions
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Steric bulk that can influence peptide conformation
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Compatibility with standard solid-phase peptide synthesis protocols
These properties must be considered when selecting the appropriate tyrosine derivative for specific peptide synthesis applications .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C or -20°C |
Condition | Dry, sealed container |
Light Exposure | Protected from light |
Humidity | Low humidity environment |
Proper storage is essential to maintain the compound's integrity for research and synthetic applications .
Stability Factors
The stability of Fmoc-N-Me-Tyr(tBu)-OH is influenced by several factors:
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Moisture sensitivity: The Fmoc group can be susceptible to hydrolysis under certain conditions
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Base sensitivity: The Fmoc group is base-labile and can be removed under basic conditions
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Temperature effects: Higher temperatures may accelerate degradation
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Oxidation potential: Extended storage may lead to oxidation of sensitive functional groups
Understanding these stability considerations is crucial for researchers working with this compound in laboratory settings .
Supplier | Size Options | Price Range | Purity |
---|---|---|---|
MySkinRecipes | 0.2-5.0 g | ฿954.00-฿13,887.00 | 97% |
Sigma-Aldrich | Various | Not fully specified | 97% |
VWR | Various | Starting from 144.62 USD | Not specified |
Tebubio | 5 g | €658.00 | Not specified |
These pricing structures reflect the specialized nature of the compound and its importance in research applications .
Future Research Directions
Emerging Applications
The unique properties of N-methylated tyrosine residues in peptides suggest several promising future research directions:
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Development of orally bioavailable peptide therapeutics
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Creation of peptide inhibitors for challenging protein-protein interactions
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Design of peptides with enhanced stability in biological environments
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Exploration of conformationally restricted peptides with improved target selectivity
These applications will likely drive continued interest in Fmoc-N-Me-Tyr(tBu)-OH as a key building block in advanced peptide synthesis .
Synthetic Methodology Improvements
Research into more efficient and cost-effective synthesis methods for Fmoc-N-Me-Tyr(tBu)-OH represents an active area of investigation. Improvements in synthetic approaches could potentially reduce production costs and increase accessibility for research purposes .
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